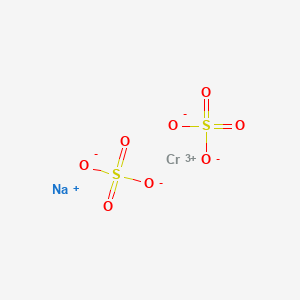

Chromium(3+) sodium disulphate

Description

Historical Context of Chromium(III) Sulphate Research and Discovery

The story of chromium compounds begins with the discovery of the element itself. In 1797, French chemist Louis-Nicholas Vauquelin successfully isolated chromium from a Siberian mineral known as crocoite (lead chromate). webelements.combritannica.com He named the new element "chromium" from the Greek word "chrōma," meaning color, a nod to the vibrant and diverse colors of its compounds. webelements.combritannica.comscispace.com Early uses of chromium compounds were as pigments. nih.gov

The primary source of chromium for commercial use is the mineral chromite, an iron chromium oxide (FeCr₂O₄). britannica.comscispace.com Research into chromium compounds, including chromium(III) sulphates, evolved throughout the 19th and 20th centuries. These compounds were initially derived from chromite ore, which was first commercially supplied from the Ural Mountains in Russia and later from the United States and Turkey. nih.gov The development of processes to produce chromium chemicals, like sodium dichromate, by roasting chromite ore with materials like soda ash, paved the way for the synthesis of various chromium salts, including chromium(III) sulphate. nih.govvedantu.com A significant portion of chromium(III) sulphate production today is a co-product from the chromate (B82759) oxidation of organic compounds. wikipedia.orgpw.live

Nomenclature and Structural Diversity within Chromium(III) Sulphate Systems

The nomenclature for chromium compounds follows the Stock system, where the oxidation state of the metal is indicated by a Roman numeral in parentheses. Thus, in Chromium(III) sulphate, the chromium atom possesses a +3 oxidation state. brainly.com The general chemical formula for chromium(III) sulphate is Cr₂(SO₄)₃. testbook.com

Chromium(III) sulphate systems exhibit significant structural diversity, primarily based on their degree of hydration and the presence of other ions.

Anhydrous Chromium(III) Sulphate (Cr₂(SO₄)₃): This form is a violet-colored solid. wikipedia.orgwhy.gr

Hydrated Chromium(III) Sulphates (Cr₂(SO₄)₃·xH₂O): These are the most common forms, where 'x' can range from 0 to 18. wikipedia.orggeeksforgeeks.org The properties and color of these hydrates vary. For instance, the octadecahydrate (18-hydrate), [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, is a violet solid, while the pentadecahydrate (B1178734) (15-hydrate) is green. wikipedia.orgwhy.gr

Basic Chromium Sulphates: These are commercially significant compounds where hydroxide (B78521) (OH⁻) groups are also part of the structure. wikipedia.org A common example is thought to have the formula [Cr₂(H₂O)₆(OH)₄]SO₄ and is widely used in the leather tanning industry. wikipedia.orgwhy.gratamanchemicals.com

Double Sulphates (Alums): Chromium(III) can form double sulphate salts, known as alums, with alkali metals. A classic example is chrome alum, Potassium Chromium(III) Sulphate (KCr(SO₄)₂·12H₂O). chemguide.co.uk The subject of this article, Chromium(3+) sodium disulphate dodecahydrate (NaCr(SO₄)₂·12H₂O), belongs to this class of compounds. chemsrc.com

The structure of these compounds is typically based on an octahedral coordination geometry around the central chromium(III) ion, often with water molecules and sulphate ions acting as ligands. ontosight.ai

Significance of Chromium(III) Sodium Disulphate in Contemporary Inorganic and Materials Chemistry Research

This compound and related double sulphates are significant in several areas of modern chemical research. Their properties make them valuable as precursors and components in the synthesis of new materials.

Research has explored the creation of chromium(III) analogues of jarosite-type compounds (MCr₃(SO₄)₂(OH)₆), which are of interest for their potential to stabilize and incorporate various ions into their structure. researchgate.net Studies have shown that while end-member chromium analogues are difficult to precipitate at low temperatures, chromium can substitute for iron in compounds like sodium jarosite. researchgate.net Furthermore, processes have been developed to work up chromium-containing sodium hydrogen sulphate, a byproduct of industrial processes like chromic acid anhydride (B1165640) production. google.com This involves heating the material to form a melt from which insoluble chromium components, such as Na₃Cr(SO₄)₃, can be separated. google.com

The applications for chromium(III) sulphate compounds are diverse, including:

Catalysis: They are used in the preparation of chromium-containing catalysts. dcceew.gov.au

Pigments and Dyes: They serve as intermediates in the manufacture of green paints, inks, and other chromium-based dyestuffs. atamanchemicals.comdcceew.gov.au

Leather Tanning: Basic chromium sulphates are fundamental in the tanning industry for stabilizing leather. wikipedia.orgdcceew.gov.au

Materials Science: There is interest in using chromium(III) compounds to develop new materials, such as porous coordination polymers. ontosight.ai

The ability of chromium(III) to form stable, well-defined crystal structures with sulphates and alkali metals, as seen in this compound, continues to make it a subject of study for creating materials with specific structural and chemical properties.

Chemical and Physical Data

Below are tables detailing the properties of this compound and related chromium sulphate compounds.

Table 1: Properties of this compound Dodecahydrate

| Property | Value |

| CAS Number | 17854-98-7 chemsrc.com |

| Molecular Formula | CrH₂₄NaO₂₀S₂ (or NaCr(SO₄)₂·12H₂O) chemsrc.com |

| Molecular Weight | 483.294 g/mol chemsrc.com |

| Appearance | Crystalline solid |

| Solubility | Soluble in water |

Table 2: Properties of Related Chromium(III) Sulphate Compounds

| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Anhydrous Chromium(III) Sulphate | Cr₂(SO₄)₃ | 392.16 wikipedia.org | Violet solid wikipedia.orgwhy.gr | 90 wikipedia.org |

| Chromium(III) Sulphate Pentadecahydrate | Cr₂(SO₄)₃·15H₂O | 662.41 chembk.com | Green solid wikipedia.orgwhy.gr | 90 extramarks.com |

| Chromium(III) Sulphate Octadecahydrate | Cr₂(SO₄)₃·18H₂O | 716.45 wikipedia.org | Violet solid wikipedia.orgwhy.gr | 90 wikipedia.org |

| Basic Chromium Sulphate | Approx. [Cr₂(H₂O)₆(OH)₄]SO₄ | Variable | Amorphous dark green powder chembk.com | >90 chembk.com |

Properties

CAS No. |

86014-63-3 |

|---|---|

Molecular Formula |

CrNaO8S2 |

Molecular Weight |

267.12 g/mol |

IUPAC Name |

sodium;chromium(3+);disulfate |

InChI |

InChI=1S/Cr.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |

InChI Key |

MILMJAFFMWCPLL-UHFFFAOYSA-J |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Cr+3] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Chromium Iii Sodium Disulphate

Reduction-Based Synthesis Routes

The cornerstone of chromium(III) sodium disulphate production lies in the reduction of chromium(VI) compounds, most commonly sodium dichromate (Na₂Cr₂O₇). This conversion is a redox reaction where the oxidation state of chromium is lowered from +6 to +3. Various reducing agents, ranging from inorganic gases to organic compounds, can be employed, each with distinct mechanistic pathways and process conditions.

Sulphur Dioxide Reduction of Chromium(VI) Precursors

The reduction of sodium dichromate using sulphur dioxide (SO₂) is a widely implemented industrial method for producing chromium(III) sulphate. wikipedia.orgnih.gov The process involves reacting an aqueous solution of sodium dichromate and sulfuric acid with sulphur dioxide gas. google.com The sulphur dioxide acts as the reducing agent, being oxidized to sulphate, while the chromium(VI) is reduced to chromium(III).

Na₂Cr₂O₇ + 3SO₂ + H₂O → Cr₂(SO₄)₃ + 2NaOH wikipedia.org

In practice, the reaction is conducted in an acidic medium, and the resulting solution contains chromium(III) sulphate and sodium sulphate. This mixture is often used directly in applications like leather tanning, where the sodium sulphate is considered an inert component. wikipedia.org The reduction of Cr(VI) by S(IV) species is a second-order reaction that proceeds rapidly under acidic conditions (low pH). researchgate.net This method is also applied for the detoxification of industrial waste streams containing hexavalent chromium. google.comresearchgate.net

Table 1: Key Parameters in Sulphur Dioxide Reduction of Cr(VI)

| Parameter | Description | Reference |

| Cr(VI) Precursor | Sodium Dichromate (Na₂Cr₂O₇) | wikipedia.org |

| Reducing Agent | Sulphur Dioxide (SO₂) | wikipedia.orgnih.gov |

| Reaction Medium | Aqueous, Acidic (Sulfuric Acid) | google.com |

| Primary Products | Chromium(III) Sulphate (Cr₂(SO₄)₃), Sodium Hydroxide (B78521) (NaOH) | wikipedia.org |

| Kinetics | Second-order reaction, rapid at low pH | researchgate.net |

Organic Reducing Agent Pathways (e.g., Sucrose, Molasses)

An alternative commercial route involves the use of organic compounds, such as sucrose, molasses, or other sugars, as the reducing agent. nih.gov This method is particularly common for producing basic chromium(III) sulphates, which are extensively used as tanning agents. In this process, a solution of sodium dichromate is treated with the organic reductant in the presence of sulfuric acid. The organic compound is oxidized, while chromium(VI) is reduced to chromium(III).

This pathway is valued for its use of readily available and relatively inexpensive reducing agents. nih.gov The reaction stoichiometry and conditions can be adjusted to control the "basicity" of the final chromium sulphate product, a critical parameter in leather tanning. The general principle is similar to the Jones oxidation in organic chemistry, where a chromate-sulfuric acid mixture oxidizes an organic substrate (like an alcohol), resulting in the formation of Cr(III) species as a byproduct. sciencemadness.org

Table 2: Comparison of Organic Reducing Agents for Cr(VI) Reduction

| Reducing Agent | Typical Use | Advantages | Reference |

| Molasses | Industrial production of basic chromium sulphate | Low cost, readily available | nih.gov |

| Sucrose (Sugar) | Industrial production of basic chromium sulphate | Controlled reaction, relatively pure | nih.gov |

| Alcohols | Laboratory and specific organic syntheses | Byproduct formation in controlled oxidations | sciencemadness.org |

Electrochemical Reduction Methods for Chromium(III) Species Formation

Electrochemical techniques offer a pathway to reduce Cr(VI) to Cr(III) without the continuous addition of chemical reductants. rsc.org These methods are particularly relevant for water decontamination and can be adapted for synthesis. The fundamental principle involves applying an electrical potential to drive the reduction of Cr(VI) ions at an electrode surface (cathode).

However, the direct electrochemical reduction of Cr(VI) on bare electrodes can be inefficient due to high overpotentials and "fouling," where the electrode surface becomes coated with precipitated Cr(III) products, hindering further reaction. nih.gov To overcome these limitations, mediated electrochemical reduction has been developed. This approach uses a redox mediator, such as the [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻ couple, which is electrochemically reduced at the cathode and then, in turn, chemically reduces Cr(VI) in the bulk solution. nih.gov This indirect process prevents electrode fouling and significantly lowers the energy required for the reduction. nih.gov Another approach in industrial wastewater treatment uses iron electrodes, where Fe(II) ions are generated at the anode and subsequently act as the chemical reductant for Cr(VI). electrochemsci.org

Table 3: Overview of Electrochemical Reduction Approaches for Cr(VI)

| Method | Principle | Advantages | Challenges | Reference |

| Direct Reduction | Cr(VI) is reduced directly at the cathode surface. | No additional chemical reductants needed. | High overpotential, electrode fouling by Cr(III) products. | rsc.orgnih.gov |

| Mediated Reduction | A redox mediator is electrochemically regenerated to reduce Cr(VI) in solution. | Lower overpotential, prevents electrode fouling. | Requires a suitable, stable mediator. | nih.gov |

| Reductant Generation | Anodically generated Fe(II) reduces Cr(VI). | Effective for wastewater treatment. | Sludge formation (Cr(OH)₃, Fe(OH)₃). | electrochemsci.org |

Crystallization Techniques for Hydrated Forms

Following the reduction of Cr(VI) to Cr(III), the resulting solution contains chromium(III) and sodium ions, along with sulphate anions. From this solution, specific hydrated double salts, such as chromium(III) sodium disulphate dodecahydrate (NaCr(SO₄)₂·12H₂O), can be isolated through controlled crystallization. znaturforsch.comchemsrc.com The degree of hydration and the specific crystalline form are highly dependent on the crystallization conditions.

Controlled Crystallization from Aqueous and Mixed Solvent Systems (e.g., Water/Methanol)

The solubility of chromium(III) sodium sulphate salts is sensitive to the solvent system. Mixed solvents are often employed to induce crystallization by reducing the salt's solubility. A notable example is the crystallization of the double salt NaCr(SO₄)₂(H₂O)₆ from a water/methanol mixture. znaturforsch.com In this technique, the constituent salts, sodium sulphate and a hydrated chromium(III) sulphate, are dissolved in water. Subsequently, a less polar solvent in which the salt is less soluble, such as methanol, is added dropwise. znaturforsch.com This controlled change in solvent composition lowers the salvation capacity of the solution, leading to supersaturation and the formation of well-defined crystals.

Influence of Temperature and Solvent Composition on Crystallization Products (e.g., Hexahydrate vs. Dodecahydrate Formation)

Temperature is a critical parameter that governs the outcome of the crystallization process, influencing both the rate of crystal growth and the specific hydrate that is formed. Different hydrated forms of chromium sulphate exhibit varying thermal stabilities. For instance, the octadecahydrate of chromium(III) sulphate (Cr₂(SO₄)₃·18H₂O) is a violet solid, which upon heating above 70°C, can convert to the green pentadecahydrate (B1178734) form (Cr₂(SO₄)₃·15H₂O). wikipedia.org

In the synthesis of sodium chromium alums, such as the dodecahydrate NaCr(SO₄)₂·12H₂O, crystallization is typically performed at low temperatures, often below 5°C. znaturforsch.com The combination of low temperature and the use of mixed solvents like water/methanol allows for precise control over the crystallization process, favouring the formation of specific hydrates like the monoclinic hexahydrate NaCr(SO₄)₂(H₂O)₆ instead of the cubic alum dodecahydrate under certain conditions. znaturforsch.com

Table 4: Influence of Conditions on Hydrated Chromium Sulphate Products

| Hydrated Form | Formula | Crystallization Conditions | Color/Form | Reference |

| Chromium(III) Sulphate Octadecahydrate | [Cr(H₂O)₆]₂(SO₄)₃·6H₂O | Crystallization from aqueous solution | Violet solid | wikipedia.org |

| Chromium(III) Sulphate Pentadecahydrate | Cr₂(SO₄)₃·15H₂O | Heating the 18-hydrate above 70°C | Green solid | wikipedia.org |

| Sodium Chromium(III) Disulphate Hexahydrate | NaCr(SO₄)₂(H₂O)₆ | Water/methanol solvent system, dropwise methanol addition at low temp. | Monoclinic crystals | znaturforsch.com |

| Sodium Chromium(III) Disulphate Dodecahydrate | NaCr(SO₄)₂·12H₂O | Reduction of Na₂Cr₂O₇ at temp. below 5°C | Cubic alum crystals | znaturforsch.com |

Solid-State Synthesis Approaches for Anhydrous Forms (e.g., Thermal Synthesis)

Solid-state synthesis, particularly through thermal methods, is a primary route for producing anhydrous chromium(III) sodium disulphate. These methods typically involve the high-temperature treatment of precursors to induce chemical reactions and phase changes, leading to the formation of the desired anhydrous compound.

One common approach is the thermal decomposition of hydrated chromium(III) sulphate. Heating hydrated forms, such as Cr₂(SO₄)₃·18H₂O, above 70°C initiates the loss of water molecules of crystallization. wikipedia.org Further heating at higher temperatures, such as 400°C in air or 280°C in a stream of carbon dioxide, results in the formation of the completely anhydrous violet solid, Cr₂(SO₄)₃. nih.gov

Another significant solid-state method involves the reaction of chromium-containing sodium bisulphate, a byproduct from chromic anhydride (B1165640) production. google.comgoogle.com This process is characterized by heating the chromium-containing sodium bisulphate to temperatures between 220°C and 550°C. google.com This thermal treatment transforms the chromium species into a water-insoluble form, identified as Na₃Cr(SO₄)₃. google.comgoogle.com The melt is held at this temperature for a period, typically ranging from 5 to 120 minutes, to ensure the complete conversion of chromium(VI) and the formation of the desired chromium(III) compound. google.com

The general reaction can be conceptualized as the high-temperature interaction between sodium dichromate and sulphuric acid precursors, leading to the formation of the stable double salt.

Table 1: Parameters for Thermal Synthesis of Chromium(III) Sodium Disulphate

| Precursor Material | Temperature Range (°C) | Holding Time (minutes) | Key Outcome | Source |

|---|---|---|---|---|

| Hydrated Chromium(III) Sulphate | >70 to 400 | Not specified | Dehydration to form anhydrous Cr₂(SO₄)₃ | wikipedia.orgnih.gov |

| Chromium-containing Sodium Bisulphate | 220 - 550 | 5 - 120 | Formation of water-insoluble Na₃Cr(SO₄)₃ | google.com |

| Chromium-containing Sodium Bisulphate | 300 - 350 | 120 - 180 | Conversion of chromium to Na₃Cr(SO₄)₃ for subsequent separation | google.com |

Advanced Synthesis Strategies for Nanostructured Materials

The synthesis of nanostructured materials has gained significant attention due to the unique properties conferred by their small size and high surface area-to-volume ratio. rroij.com For chromium(III) sodium disulphate, advanced "bottom-up" approaches like sol-gel processing and hydrothermal/solvothermal synthesis offer precise control over particle morphology and architecture. rroij.com

The sol-gel process is a versatile, low-temperature wet-chemical technique used to fabricate a wide range of nanomaterials, including metal oxides. rroij.comresearchgate.netwikipedia.org The process begins with the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or metal salts, in a liquid medium to form a colloidal suspension known as a "sol". rroij.comwikipedia.org This sol then evolves into a "gel," which is a three-dimensional network of particles. rroij.com Subsequent drying and calcination of the gel yield the final product. rroij.com

For nanostructured chromium(III) sodium disulphate, this process would involve:

Precursor Selection : Starting with soluble precursors like chromium nitrate nonahydrate and a sodium salt in an aqueous or alcoholic solvent. A complexing agent, such as a diol, can be added to facilitate gel formation. researchgate.net

Sol Formation : Dissolving the precursors under controlled temperature and stirring to form a homogeneous sol.

Gelation : The sol undergoes condensation, gradually increasing in viscosity until a rigid, porous gel network is formed. Parameters such as pH, temperature, and precursor concentration are critical in this stage to control the final particle size and morphology. rroij.com

Aging and Drying : The gel is aged to strengthen the network and then dried to remove the solvent. The drying method significantly influences the properties of the final material. researchgate.net

Calcination : The dried gel is heated at a specific temperature to remove residual organic matter and induce crystallization, resulting in the desired nanostructured chromium(III) sodium disulphate.

This method offers fine control over the product's chemical composition and microstructure at temperatures much lower than traditional solid-state methods. wikipedia.org

Hydrothermal and solvothermal synthesis are methods that utilize high-pressure and moderate-temperature conditions to carry out chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed vessel, such as an autoclave. nih.govacs.org These techniques are particularly effective for synthesizing crystalline nanomaterials with tailored architectures. hku.hk

The key advantages of these methods include:

Low-Temperature Processing : The reactions occur at temperatures compatible with temperature-sensitive substrates. hku.hk

High Product Purity : The closed system prevents contamination and loss of volatile intermediates.

Morphology Control : By adjusting parameters like reaction time, temperature, solvent type, and the use of surfactants or templates, it is possible to control the size, shape, and dimensionality of the resulting nanostructures. nih.gov

In the context of chromium(III) sodium disulphate, a typical synthesis would involve placing chromium and sodium salt precursors into a Teflon-lined autoclave with a suitable solvent. The autoclave is then heated to a specific temperature (e.g., 180-200°C) for several hours or days. nih.govacs.org Under these conditions of elevated temperature and pressure, the precursors dissolve and react to form crystalline nanoparticles of the desired compound, which can then be collected by filtration.

Table 2: Comparison of Advanced Synthesis Strategies

| Parameter | Sol-Gel Processing | Hydrothermal/Solvothermal Synthesis |

|---|---|---|

| Principle | Formation of a colloidal sol followed by gelation. wikipedia.org | Chemical reaction in a heated, pressurized solvent. hku.hk |

| Typical Temperature | Low temperature for sol-gel formation, followed by calcination. rroij.com | Moderate temperatures (e.g., 100-250°C). nih.gov |

| Pressure | Ambient pressure. | Elevated (autogenous) pressure. |

| Key Advantage | Fine control over chemical composition and porosity. wikipedia.org | High crystallinity and control over particle architecture. hku.hk |

| End Product Form | Powders, thin films, monoliths. wikipedia.org | Crystalline powders, nanorods, nanowires. hku.hknih.gov |

Analysis of Byproduct Formation and Separation Strategies (e.g., Sodium Sulphate Isolation)

During the synthesis of chromium(III) sodium disulphate, particularly from industrial byproducts like chromium-containing sodium bisulphate, the formation of sodium sulphate (Na₂SO₄) is a significant consideration. google.com In some applications, such as leather tanning, the residual sodium sulphate is considered inert and is left in the final product. wikipedia.org However, for applications requiring high purity, its separation is essential.

The primary strategy for isolating the chromium compound leverages the differential solubility of the components after thermal treatment. As described in section 2.3, heating chromium-containing sodium bisulphate converts the chromium into the water-insoluble compound Na₃Cr(SO₄)₃. google.comgoogle.com This transformation is key to the separation process.

Separation Strategies:

Aqueous Leaching : After the thermal treatment, the resulting solid mixture is mixed with water. The sodium sulphate and any unreacted sodium bisulphate readily dissolve, while the Na₃Cr(SO₄)₃ remains as an insoluble solid. This solid can then be separated from the solution via filtration or decantation. google.com The resulting sodium sulphate solution can be dried to recover anhydrous sodium sulphate. google.com

Solvent Extraction : An alternative or complementary method involves using an alcohol, such as methanol or ethanol. This technique is particularly useful for separating residual sulphuric acid. The thermally treated material is placed in the alcohol, which selectively dissolves the sulphuric acid. google.com The chromium compound and sodium sulphate remain as solids. After filtering off the alcohol-acid solution, the remaining solid cake, containing Na₃Cr(SO₄)₃ and Na₂SO₄, is treated with water. The sodium sulphate dissolves and is washed away, leaving the purified chromium compound. google.com

Table 3: Byproduct Separation Strategies

| Strategy | Mechanism | Steps | Targeted Byproduct | Source |

|---|---|---|---|---|

| Aqueous Leaching | Differential solubility in water. | 1. Cool the melt after thermal treatment. 2. Dissolve the mixture in water. 3. Filter to separate insoluble Na₃Cr(SO₄)₃ from the aqueous Na₂SO₄ solution. | Sodium Sulphate | google.comgoogle.com |

| Solvent Extraction | Selective dissolution of acid in alcohol. | 1. Treat the solid mixture with an alcohol (e.g., ethanol) to remove H₂SO₄. 2. Filter the solids. 3. Wash the remaining solids with water to remove Na₂SO₄. | Sulphuric Acid, Sodium Sulphate | google.com |

Advanced Structural Elucidation and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of Anhydrous and Hydrated Forms

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles. carleton.edu

Crystallization attempts of sodium chromium sulfate (B86663) from aqueous solutions have yielded monoclinic crystals of NaCr(SO4)2(H2O)6. znaturforsch.comresearchgate.net The crystal system and space group for this compound were determined through single-crystal X-ray diffraction analysis.

In contrast, the broader class of alums, which includes compounds like potassium chromium(III) sulfate dodecahydrate (chrome alum), typically crystallizes in the cubic crystal system with the space group Pa-3. researchgate.netionicviper.org This highly symmetric structure is a common feature for double salts of this type. ionicviper.orgreddit.com

| Compound | Crystal System | Space Group |

| NaCr(SO4)2(H2O)6 | Monoclinic | C2/c |

| KCr(SO4)2·12H2O (Chrome Alum) | Cubic | Pa-3 |

This table presents the crystal system and space group for a hydrated form of sodium chromium sulfate and the closely related chrome alum.

For NaCr(SO4)2(H2O)6, the unit cell parameters have been refined from single-crystal X-ray diffraction data. These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice.

| Parameter | Value |

| a | 11.037 Å |

| b | 12.879 Å |

| c | 7.218 Å |

| α | 90° |

| β | 109.91° |

| γ | 90° |

| Volume | 964.6 ų |

This interactive table displays the refined unit cell parameters for NaCr(SO4)2(H2O)6.

For the cubic chrome alums like KCr(SO4)2·12H2O, the unit cell is defined by a single parameter, 'a', due to the high symmetry. For a mixed potassium aluminum-chromium alum, K(Al0.95Cr0.05)(SO4)2⋅12H2O, the unit cell parameter 'a' was determined to be 12.165 Å. researchgate.net

The analysis of bond lengths and angles provides insight into the nature of the chemical bonds within the crystal structure. In NaCr(SO4)2(H2O)6, the key interatomic distances have been determined.

| Bond | Average Distance (Å) |

| Cr-O (from H2O) | 1.967 |

| Na-O (from SO4) | 2.45 |

| S-O | 1.47 |

This table summarizes the average interatomic bond distances in NaCr(SO4)2(H2O)6.

In hydrated chromium(III) sodium sulfate, the chromium(III) ion is typically coordinated by six water molecules, forming an octahedral [Cr(H2O)6]3+ complex. znaturforsch.comresearchgate.net This is a common coordination geometry for Cr(III) in aqueous solutions and hydrated salts. wikipedia.org

The sodium ion's coordination environment can be more varied. In the structure of NaCr(SO4)2(H2O)6, the sodium ions are coordinated by oxygen atoms from the sulfate groups, forming one-dimensionally infinite [Na(SO4)2]3− chains. znaturforsch.com In the broader family of alums, the monovalent cation is also surrounded by six water molecules in a somewhat distorted octahedral arrangement. ionicviper.org

The sulfate ions act as bridging ligands, connecting the sodium centers in the case of NaCr(SO4)2(H2O)6, and are present as isolated tetrahedra in the alum structures. znaturforsch.comresearchgate.net

Supramolecular Architectures and Hydrogen Bonding Networks

The crystal structure of the hexahydrate form of Chromium(3+) sodium disulphate, NaCr(SO₄)₂(H₂O)₆, is not a true cubic alum but possesses a more complex monoclinic structure. znaturforsch.comresearchgate.net This structure is defined by a sophisticated arrangement of complex ions and extensive hydrogen bonding.

Identification of One-Dimensional Infinite Chains (e.g., [Na(SO₄)₂]³⁻)

A defining feature of the NaCr(SO₄)₂(H₂O)₆ structure is the presence of one-dimensionally infinite anionic chains. znaturforsch.com These chains, with the formula {1/∞}[Na(SO₄)₂]³⁻, are linear rods that align parallel to the znaturforsch.com crystallographic direction. researchgate.netresearchgate.net In these chains, sodium ions are coordinated by oxygen atoms from the sulfate groups, linking them into a continuous, repeating polymer-like structure. znaturforsch.com This arrangement is a key element of the supramolecular architecture.

Characterization of Isolated Complex Ions (e.g., [Cr(H₂O)₆]³⁺)

Positioned between the anionic chains are discrete, "isolated" cationic complexes. znaturforsch.com These are the hexaaquachromium(III) ions, [Cr(H₂O)₆]³⁺. znaturforsch.com In this complex, the central chromium(III) ion has an electronic configuration of [Ar]3d³. quora.com It is octahedrally coordinated to six water molecules, which act as ligands. quora.comlibretexts.org This well-characterized complex ion is responsible for the compound's typical violet color in its hydrated crystalline form. wikipedia.org The electrostatic attraction between these isolated positive complexes and the negative infinite chains is a primary force holding the crystal lattice together. znaturforsch.com

Studies on Lattice Parameter Anomalies in Isostructural Series (e.g., Alkali Chromium Alums)

The study of alums, a class of isostructural double sulfates, often reveals interesting trends in lattice parameters based on the constituent alkali metal ion. A notable "lattice parameter anomaly" was reported for sodium chromium alum, which prompted further investigation. znaturforsch.com Early data suggested that the cubic lattice parameter for the sodium version was unexpectedly larger by 0.17 Å compared to that of potassium chromium alum. znaturforsch.com

This anomaly led to attempts to re-determine the crystal structure of the sodium-containing compound. These investigations revealed that the crystals grown were not the expected cubic alum, NaCr(SO₄)₂(H₂O)₁₂, but rather a monoclinic hexahydrate phase, NaCr(SO₄)₂(H₂O)₆. znaturforsch.comresearchgate.net The discovery of this distinct, lower-hydrate structure with its unique arrangement of infinite chains and isolated complexes explained the discrepancy. The compound previously identified as sodium chromium alum in the Powder Diffraction File was, in fact, this monoclinic phase. znaturforsch.com This finding resolved the anomaly by demonstrating that the sodium-based compound does not form a true alum structure under typical crystallization conditions, and therefore a direct comparison of its lattice parameters with other true alkali chromium alums is inappropriate.

Coordination Chemistry and Ligand Exchange Processes

Kinetic Inertness of Chromium(III) Coordination Complexes

A defining characteristic of chromium(III) complexes is their kinetic inertness, meaning that they undergo ligand substitution reactions at a very slow rate. libretexts.orgnih.gov This property is a direct consequence of the electronic configuration of the Cr(III) ion, which is a d³ system. stackexchange.comthestudentroom.co.uk In a typical octahedral coordination environment, as found in the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, the three d-electrons occupy the lower energy t₂g orbitals. libretexts.orgstackexchange.com

This half-filled t₂g subshell provides a significant amount of Crystal Field Stabilization Energy (CFSE). stackexchange.comlibretexts.org Any deviation from this octahedral geometry during a substitution reaction, for instance, to form a five- or seven-coordinate intermediate, results in a substantial loss of CFSE. libretexts.org This energy penalty creates a high activation energy barrier for ligand substitution, thus rendering the complex kinetically inert. libretexts.org The inertness of Cr(III) complexes allows for the isolation and characterization of numerous species that might be thermodynamically unstable under different conditions. nih.govsterc.org

Table 1: Comparison of Ligand Substitution Rates for Selected Metal Ions

| Metal Ion | d-Electron Configuration | Relative Rate of Water Exchange | Classification |

|---|---|---|---|

| Cr³⁺ | d³ | 10⁻⁶ | Inert |

| V²⁺ | d³ | 10⁻² | Inert |

| Cr²⁺ | d⁴ | 10⁸ | Labile |

| Co³⁺ (low spin) | d⁶ | 10⁻⁶ | Inert |

| Cu²⁺ | d⁹ | 10⁹ | Labile |

This table provides an illustrative comparison of the relative rates of water exchange for different metal ions, highlighting the pronounced kinetic inertness of Cr(III).

Mechanisms of Ligand Displacement and Substitution Reactions

Despite their general inertness, chromium(III) complexes do undergo ligand substitution reactions, albeit slowly. These reactions are crucial for the formation of various chromium compounds, including those involving sulfate (B86663) ligands. The mechanisms for these substitutions can be broadly categorized as dissociative (D), associative (A), or interchange (I).

For an octahedral complex like [Cr(H₂O)₆]³⁺, a dissociative mechanism would involve the initial breaking of a Cr-OH₂ bond to form a five-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org

[Cr(H₂O)₆]³⁺ ⇌ [Cr(H₂O)₅]³⁺ + H₂O (slow)

[Cr(H₂O)₅]³⁺ + L⁻ ⇌ [Cr(H₂O)₅L]²⁺ (fast)

Conversely, an associative mechanism involves the formation of a seven-coordinate intermediate by the incoming ligand before the departure of the leaving group. libretexts.org

[Cr(H₂O)₆]³⁺ + L⁻ ⇌ [Cr(H₂O)₆L]²⁺ (slow)

[Cr(H₂O)₆L]²⁺ ⇌ [Cr(H₂O)₅L]²⁺ + H₂O (fast)

The actual mechanism is often more complex and can have characteristics of both, described as an interchange mechanism . The interchange can be either dissociatively activated (Id) or associatively activated (Ia). For chromium(III), due to its relatively small ionic radius and the steric hindrance of a six-coordinate complex, a dissociatively activated pathway is often favored. However, the specific mechanism can be influenced by the nature of the entering and leaving ligands.

Formation of Polynuclear Chromium(III) Species (Olation and Oxolation)

In aqueous solutions, the coordination chemistry of chromium(III) is further complicated by hydrolysis and subsequent polymerization reactions, particularly as the pH of the solution increases. The aqua ligands in [Cr(H₂O)₆]³⁺ are acidic and can undergo deprotonation to form hydroxo complexes. sterc.orglibretexts.org

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

These hydroxo species can then react with other chromium(III) aqua ions in a process called olation , where a hydroxyl group bridges two chromium centers, releasing a water molecule. sterc.orgp2infohouse.org

[Cr(H₂O)₆]³⁺ + [Cr(H₂O)₅(OH)]²⁺ → [(H₂O)₅Cr-OH-Cr(H₂O)₅]⁵⁺ + H₂O

Olation can continue, leading to the formation of larger polynuclear species, which can eventually result in the precipitation of chromium(III) hydroxide (B78521). sterc.orgresearchgate.net These reactions account for the observation that freshly precipitated chromium hydroxide dissolves readily in acid, but becomes much less soluble upon aging as olation proceeds to form a more robust polymeric structure. sterc.orgp2infohouse.org

At higher temperatures or with further aging, the ol-bridged polymers can undergo oxolation , where the bridging hydroxide groups lose a proton to form an oxo-bridge (-O-). sterc.orgp2infohouse.org

[(H₂O)₄(OH)Cr-OH-Cr(OH)(H₂O)₄]⁴⁺ → [(H₂O)₄(OH)Cr-O-Cr(OH)(H₂O)₄]³⁺ + H⁺

Reversing oxolation is significantly slower than reversing olation, contributing to the inertness of aged chromium hydroxide precipitates. p2infohouse.org These processes are fundamental to understanding the behavior of chromium(III) salts in aqueous media and are relevant to the industrial applications of chromium compounds.

Interactions with Specific Ligands and Counterions in Solution and Solid State

In a solution of Chromium(3+) sodium disulphate, the primary interactions involve the chromium(III) ion, water molecules, and sulfate ions. The sodium ion generally acts as a counterion, balancing the charge of the complex chromium-sulfate species.

In aqueous solution, chromium(III) exists as the violet-colored hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. libretexts.orghomescience.net However, upon heating or in the presence of a sufficient concentration of sulfate ions, a ligand exchange reaction occurs where one or more of the coordinated water molecules are replaced by sulfate ions. libretexts.orgchemguide.co.uk

[Cr(H₂O)₆]³⁺ + SO₄²⁻ ⇌ [Cr(H₂O)₅(SO₄)]⁺ + H₂O

This substitution results in a noticeable color change from violet to green. libretexts.orgcollegedunia.com The sulfate ion can act as a monodentate or a bidentate ligand. homescience.net Further substitution can occur, leading to species such as [Cr(H₂O)₄(SO₄)₂]⁻. The formation of these sulfato-complexes is a slow process, consistent with the kinetic inertness of Cr(III). homescience.netcollegedunia.com

In the solid state, various hydrates of chromium(III) sulfate are known, with the formula Cr₂(SO₄)₃·x(H₂O), where x can range up to 18. wikipedia.org The common violet hydrate, Cr₂(SO₄)₃·18H₂O, is best described by the formula [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, indicating that the chromium is present as the hexaaqua complex with sulfate anions and additional water molecules in the crystal lattice. wikipedia.org Green forms of hydrated chromium(III) sulfate exist where sulfate is directly coordinated to the chromium center.

Table 2: Common Chromium(III) Species in Aqueous Sulfate Solution

| Complex Ion | Color | Coordination Environment |

|---|---|---|

| [Cr(H₂O)₆]³⁺ | Violet/Blue-grey | Six water ligands |

| [Cr(H₂O)₅(SO₄)]⁺ | Green | Five water ligands, one monodentate sulfate ligand |

| [Cr(H₂O)₄(SO₄)]⁺ (bidentate) | Green | Four water ligands, one bidentate sulfate ligand |

| [Cr(H₂O)₄Cl₂]⁺ | Green | Four water ligands, two chloride ligands |

This table illustrates the change in color associated with the substitution of water ligands by sulfate or chloride ions in the coordination sphere of Chromium(III).

Influence of Solvent Medium on Coordination Sphere Composition

The solvent plays a critical role in the coordination chemistry of chromium(III), acting not only as the medium for reaction but often as a primary ligand itself. In aqueous solutions, water is a strong coordinating ligand, forming the stable [Cr(H₂O)₆]³⁺ ion. The composition of the first coordination sphere is highly dependent on the presence and concentration of other potential ligands in the solution, as seen with sulfate ions.

In non-aqueous solvents, the composition of the coordination sphere will be determined by the coordinating ability of the solvent molecules compared to other ligands present. Solvents with strong donor atoms, such as ammonia or dimethylformamide (DMF), can displace water molecules from the coordination sphere to form new solvated complexes. nih.govnih.gov For example, the synthesis of certain chromium(III) complexes is carried out in DMF to facilitate the coordination of other ligands by first forming a DMF-solvated intermediate. nih.gov

The polarity and coordinating ability of the solvent can also influence the rates and mechanisms of ligand substitution reactions. The presence of a solvent molecule in the crystal lattice, even if not directly coordinated to the metal center, can affect the properties of the complex through interactions such as hydrogen bonding. researchgate.net Therefore, the choice of solvent is a crucial parameter in the synthesis and reactivity of chromium(III) coordination compounds.

Spectroscopic and Spectroelectrochemical Investigations

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within Chromium(3+) sodium disulphate. The spectra are characterized by the vibrational modes of the sulphate anions, the coordinated water molecules of the hexaaquachromium(III) cation, and the metal-ligand bonds.

The vibrational spectrum of a crystalline double sulphate is complex, arising from the internal modes of the polyatomic sulphate ion, the vibrations of the coordinated water molecules, and the lattice vibrations which include the metal-ligand modes.

The free sulphate ion (SO₄²⁻) possesses tetrahedral (Td) symmetry, resulting in four fundamental vibrational modes. However, in the solid state, the crystal lattice environment and its coordination to metal ions lower this symmetry, leading to the splitting of degenerate modes and the appearance of otherwise inactive modes in the spectra. semanticscholar.org

The fundamental modes for the sulphate group and the coordinated water molecules in a typical chrome alum structure are summarized below.

| Functional Group | Vibrational Mode | Symmetry (Free Ion) | Approximate Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|---|

| Sulphate (SO₄²⁻) | ν₁ (Symmetric Stretch) | A₁ | ~980 - 995 | Raman |

| ν₂ (Symmetric Bend) | E | ~450 - 460 | Raman | |

| ν₃ (Antisymmetric Stretch) | F₂ | ~1100 - 1140 | IR, Raman | |

| ν₄ (Antisymmetric Bend) | F₂ | ~610 - 630 | IR, Raman | |

| Coordinated Water (H₂O) | Stretching (ν(OH)) | - | ~3000 - 3500 | IR, Raman |

| Bending (δ(HOH)) | - | ~1630 - 1660 | IR, Raman | |

| Librational Modes (Rocking, Wagging, Twisting) | - | ~500 - 900 | IR, Raman |

The interaction between the chromium(III) ion and its ligands is directly observed in the low-frequency region of the vibrational spectra. The vibrations corresponding to the Cr-O bonds of the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺, typically appear below 600 cm⁻¹. These bands are assigned to the stretching and bending modes of the CrO₆ octahedron.

The characteristics of the sulphate anion vibrations provide detailed information about its environment. In the crystal structure of a double sulphate, the symmetry of the sulphate ion is reduced from Td. This reduction in symmetry causes the degenerate E and F₂ modes to split into multiple distinct bands. For example, the ν₃ antisymmetric stretching mode, which appears as a single band in the free ion, can split into two or three components in the solid-state spectrum. acs.org This splitting is a clear indicator of the distortion of the sulphate tetrahedron due to crystalline forces and interactions with neighbouring ions. semanticscholar.org

Vibrational spectroscopy is highly sensitive to structural modifications. For instance, heating an aqueous solution of chromium(III) sulphate is known to cause a colour change from violet to green. This change is due to a slow ligand exchange process where one or more of the coordinated water molecules in the [Cr(H₂O)₆]³⁺ complex are replaced by sulphate ions. docbrown.info This change in the primary coordination sphere of the chromium ion would be directly observable in the vibrational spectrum. The appearance of new bands corresponding to the vibrations of a coordinated sulphate group (which differ significantly from those of a free, ionic sulphate) and shifts in the Cr-O stretching frequencies would confirm this structural transformation.

Electronic Spectroscopy (UV-Visible and Fluorescence)

Electronic absorption spectroscopy in the ultraviolet (UV) and visible regions is fundamental to characterizing the d-electron configuration of the chromium(III) centre. As a d³ metal ion, its spectra are typically interpreted using ligand field theory.

In an octahedral ligand field, as provided by the six water molecules in the [Cr(H₂O)₆]³⁺ complex, the d-orbitals split into two energy levels: a lower t₂g set and a higher eg set. The electronic spectrum of the [Cr(H₂O)₆]³⁺ ion, the chromophore in hydrated this compound, is characterized by two primary spin-allowed, but Laporte-forbidden, d-d transitions. researchgate.netresearchgate.net These transitions are relatively weak, with molar absorptivity (ε) values typically less than 100 M⁻¹cm⁻¹.

A third, higher-energy spin-allowed transition is often obscured by more intense charge-transfer bands. researchgate.net The observed transitions correspond to the excitation of electrons from the ⁴A₂g ground state to excited quartet states.

| Transition | Excited State | Approximate Absorption Maximum (λₘₐₓ) | Observed Colour |

|---|---|---|---|

| ¹st Spin-Allowed (Lowest Energy) | ⁴T₂g | ~580 nm | Violet / Blue-Grey |

| ²nd Spin-Allowed | ⁴T₁g(F) | ~420 nm | |

| ³rd Spin-Allowed (Highest Energy) | ⁴T₁g(P) | ~300 nm (often obscured) | - |

The position of these absorption bands is directly related to the ligand field splitting energy (10Dq), which quantifies the energetic separation between the t₂g and eg orbitals. The absorption of light in the yellow-green (~580 nm) and violet (~420 nm) regions results in the compound's characteristic violet or blue-grey appearance in its hydrated form. docbrown.info

In addition to the weaker d-d transitions, more intense absorptions known as charge-transfer (CT) bands are observed, typically in the ultraviolet region of the spectrum. These transitions are fully allowed and consequently have much higher molar absorptivities (ε > 10,000 M⁻¹cm⁻¹) than d-d bands. ccb-baslini.it

For this compound, these are classified as Ligand-to-Metal Charge Transfer (LMCT) bands. They involve the promotion of an electron from a molecular orbital that is primarily ligand in character (e.g., a non-bonding p-orbital on an oxygen atom of the sulphate or water ligand) to a molecular orbital that is primarily metal in character (the partially filled d-orbitals of the Cr³⁺ ion). This process can be viewed as an internal photo-oxidation of the ligands and a photoreduction of the metal centre. These intense LMCT bands are often responsible for the strong absorption observed for chromium(III) complexes at wavelengths below 350 nm. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique for determining the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material. For chromium compounds, XPS is highly effective in distinguishing between different oxidation states, such as Cr(III) and Cr(VI) nsf.govyoutube.com.

The analysis focuses on the binding energy of core-level electrons, such as those in the Cr 2p orbital. The binding energy is sensitive to the chemical environment and oxidation state of the chromium atom. For Chromium(III), the Cr 2p₃/₂ peak is typically observed in the range of 576-578 eV nsf.govresearchgate.netresearchgate.net.

A key characteristic of the Cr 2p spectrum for the paramagnetic Cr(III) ion is the presence of complex fine structure due to multiplet splitting scispace.comuwo.ca. This phenomenon arises from the coupling between the core electron vacancy created during photoionization and the unpaired d-electrons youtube.com. This results in a complex peak shape that is a fingerprint for Cr(III) and must be fitted with multiple constrained peaks for accurate analysis, rather than a single peak youtube.comscispace.com. Misinterpretation of this multiplet splitting has historically led to incorrect assignments of multiple oxidation states where only Cr(III) was present youtube.com. In one study, a peak component at a binding energy of 578.5 eV was specifically attributed to Cr₂(SO₄)₃ scispace.com.

Table 2: Representative XPS Binding Energies for Chromium Species This table provides typical binding energy values for the Cr 2p₃/₂ peak, which are used to identify the oxidation state of chromium.

| Chromium Species | Binding Energy (BE) of Cr 2p₃/₂ (eV) | Spectral Features | Reference |

| Cr(III) in Cr₂O₃ | 576.2 - 576.5 | Complex multiplet-split peak shape. | researchgate.netresearchgate.net |

| Cr(III) in Cr(OH)₃ | 577.3 - 577.5 | A single, broader peak compared to the oxide. | researchgate.netresearchgate.net |

| Cr(III) in Cr₂(SO₄)₃ | 578.5 | Peak component identified in a complex spectrum. | scispace.com |

| Cr(VI) in CrO₃ | 579.0 - 580.0 | Sharp, single peak; no multiplet splitting. | youtube.com |

| Metallic Cr(0) | ~574.3 | Asymmetric peak at lower binding energy. | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Chromium(III) Environments

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. It is therefore an ideal tool for studying paramagnetic centers like the Chromium(III) ion, which has a 3d³ electron configuration with three unpaired electrons cardiff.ac.uk. EPR spectroscopy provides detailed information about the local symmetry and electronic structure of the Cr(III) center.

The EPR spectrum of Cr(III) complexes is typically characterized by the g-factor. For many Cr(III) compounds, especially in environments of octahedral or near-octahedral symmetry, the g-factor is nearly isotropic (the same in all directions) with a value close to 1.98 researchgate.net. This value is slightly less than the free-electron g-value of ~2.0023, a deviation caused by spin-orbit coupling.

The precise g-value and the linewidth of the EPR signal are sensitive to the coordination environment of the Cr(III) ion, including the types of ligands and the geometry of the complex rsc.orglibretexts.org. Changes in the ligand shell can impact the spectral shape and broadening rsc.org. For instance, a high-field EPR study of aqueous solutions containing sulfate (B86663) counterions identified a Cr(III) impurity with a characteristic signal at g ≈ 2.00 acs.org. The EPR spectra can also reveal zero-field splitting parameters (D and E), which describe the removal of degeneracy of the spin states in the absence of an external magnetic field and provide insight into distortions from perfect cubic symmetry researchgate.net.

Table 3: Typical EPR g-Factors for Chromium(III) Ions This table lists characteristic g-factors for Cr(III) in various environments, a key parameter obtained from EPR spectroscopy.

| System | g-Factor | Comments | Reference |

| Cr³⁺ in SrTiO₃ | 1.9780 | Isotropic signal. | researchgate.net |

| Aqueous Cr³⁺ impurity | ~2.00 | Sharp signal observed in a study of aqueous Cr²⁺ sulfate. | acs.org |

| Cr³⁺ in Sr₃Ga₂Ge₄O₁₄ | 1.9820 | - | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution State (if applicable for diamagnetic analogues)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. However, its direct application to paramagnetic species like Chromium(III) presents significant challenges. The unpaired electrons of the Cr(III) center create a strong local magnetic field, which leads to very efficient nuclear relaxation. This typically results in extremely broad NMR signals for nuclei in close proximity to the metal, often rendering them unobservable with standard high-resolution instruments huji.ac.il.

Despite these difficulties, NMR can provide valuable information. Instead of directly observing the metal nucleus, studies often focus on the NMR signals of the ligand nuclei (e.g., ¹H, ¹³C). These signals are strongly affected by the paramagnetic center, exhibiting large chemical shifts (known as hyperfine or paramagnetic shifts) that can be hundreds of ppm away from their normal diamagnetic range nih.govacs.org. The magnitude and sign of these shifts are highly informative about the nature of the metal-ligand bonding and the distribution of unpaired electron spin density onto the ligand nih.gov.

Another effective strategy is the study of diamagnetic analogues. By replacing the paramagnetic Cr(III) ion with a chemically similar but diamagnetic ion, such as Cobalt(III), one can obtain sharp, well-resolved NMR spectra. Comparing the spectra of the paramagnetic Cr(III) complex with its diamagnetic Co(III) analogue allows researchers to isolate the paramagnetic contribution to the chemical shifts and gain structural insights rsc.org.

Direct observation of the chromium nucleus is limited to the ⁵³Cr isotope, which has a low natural abundance (9.5%) and is a quadrupolar nucleus. For paramagnetic Cr(III), the ⁵³Cr signal is far too broad to be detected by high-resolution NMR, restricting its use to certain diamagnetic chromium compounds like chromates and carbonyls huji.ac.il.

Reactivity and Redox Behavior

Electrochemical Properties and Redox Couples of Chromium(III) (e.g., Cr³⁺/Cr²⁺)

The electrochemical behavior of chromium is characterized by its multiple stable oxidation states, with the Cr³⁺/Cr²⁺ redox couple being of particular interest in energy storage applications. The standard redox potential of the Cr³⁺/Cr²⁺ couple is approximately -0.41 V versus the Standard Hydrogen Electrode (SHE). researchgate.net This property makes it a suitable component in the negative electrolyte (anolyte) of redox flow batteries, often paired with the Fe³⁺/Fe²⁺ couple in the positive electrolyte. researchgate.netnasa.govutexas.edu

In aqueous solutions, such as those used in the iron-chromium redox flow battery system, Cr(III) exists as complexes like Cr(H₂O)₆³⁺ and Cr(H₂O)₅Cl²⁺. nasa.gov During the charging process of the battery, the Cr(III) species is electrochemically reduced to Cr(II), and during discharge, the reverse oxidation occurs. nasa.gov However, the kinetics of the Cr³⁺/Cr²⁺ reaction can be slow on certain electrode materials. To enhance the reaction rates, catalysts are often employed. For instance, the addition of bismuth chloride (BiCl₃) to the electrolyte can significantly reduce the impedance of the chromium reduction reaction on graphite (B72142) felt electrodes. mdpi.com

The redox potential of the chromium couple can be tuned by using chelating agents. Complexing Cr(III)/Cr(II) with ligands such as ethylenediaminetetraacetic acid (EDTA) can shift the redox potential to more negative values, for example, down to -0.99 V vs. SHE, and enhance the reaction rate. researchgate.net In the specific context of Chromium(3+) sodium disulphate, NaCr(SO₄)₂, its eldfellite structure allows the Cr³⁺/Cr²⁺ redox couple to be accessed at an operating voltage of 0.95 V vs. Na. researchgate.netrsc.org This is facilitated by the bonding with (SO₄)²⁻ polyanions, which shifts the redox energy and makes the Cr²⁺ state more accessible. researchgate.netrsc.org

Table 1: Electrochemical Properties of Chromium Redox Couples

| Redox Couple | System/Compound | Standard Potential (vs. SHE) | Operating Voltage | Specific Capacity | Reference |

|---|---|---|---|---|---|

| Cr³⁺/Cr²⁺ | Aqueous (HCl) | -0.41 V | - | - | researchgate.net |

| Cr(III)-EDTA/Cr(II)-EDTA | Aqueous | -0.99 V | -1.24 V vs. SCE | - | researchgate.net |

| Cr³⁺/Cr²⁺ | NaCr(SO₄)₂ | - | 0.95 V vs. Na | 75 mAh g⁻¹ | researchgate.netrsc.org |

Mechanistic Studies of Intercalation and De-intercalation Processes

Intercalation and de-intercalation are fundamental processes in battery materials, where ions are reversibly inserted into and removed from a host structure. For sodium-ion batteries, understanding these mechanisms in cathode and anode materials is crucial for performance optimization.

Materials with the eldfellite structure, such as NaCr(SO₄)₂, serve as promising hosts for sodium ion intercalation. researchgate.netrsc.org The structure of eldfellite, with the general formula AM(SO₄)₂, consists of layers of corner-sharing MO₆ octahedra and SO₄ tetrahedra. bham.ac.uk These layers create interplanar spaces that allow for the two-dimensional diffusion of alkali ions like Na⁺. bham.ac.ukresearchgate.net

In NaCr(SO₄)₂, the intercalation and de-intercalation of sodium ions are coupled with the reversible reduction and oxidation of the chromium centers (Cr³⁺ ↔ Cr²⁺). researchgate.netrsc.org This process allows the material to function as an anode in a sodium-ion battery. rsc.org The rigid framework of the sulphate-based layers is advantageous as it can accommodate the insertion and removal of sodium ions with minimal structural strain, contributing to the material's stability during cycling. bham.ac.uk Studies on the analogous compound, NaFe(SO₄)₂, show that the material can be fabricated in the charged state and then reversibly intercalate Na⁺ ions during discharge. rsc.org

During ion intercalation, the host material can undergo phase transformations. These transformations can occur via a single-phase (solid solution) pathway or a biphasic (two-phase) reaction.

Single-Phase Reaction: In this mechanism, the intercalating ion is continuously inserted into the host lattice, causing a gradual and uniform change in the lattice parameters. The composition of the material changes homogeneously throughout the process. This pathway is generally associated with sloped voltage profiles during charging and discharging.

Studies on eldfellite materials like NaFe(SO₄)₂ have shown that the insertion and de-insertion of sodium ions proceed through a reversible single-phase reaction. researchgate.net This is considered advantageous over biphasic mechanisms, as it often leads to better rate capability and improved performance at lower temperatures. The slow propagation of the phase boundary in biphasic materials can be a limiting factor for performance under demanding conditions. nih.gov The single-phase mechanism in eldfellite structures contributes to their stability and potential for use in high-performance batteries. researchgate.netnih.gov

Influence of Material Morphology and Surface Modifications on Redox Activity (e.g., Carbon Coating)

The redox activity of electrode materials is not solely dependent on their intrinsic chemical composition but is also significantly influenced by their physical characteristics, such as particle size, morphology, and surface properties. For materials with low intrinsic electronic conductivity, like many polyanion compounds, surface modifications are essential to achieve high electrochemical performance. rsc.org

A common and effective strategy is the application of a carbon coating. rsc.org A nano-layer of carbon on the particle surface of an active material can dramatically enhance its electronic conductivity, facilitating efficient charge transfer during redox reactions. rsc.org This approach has been widely adopted for materials like LiFePO₄ to overcome their poor conductivity. rsc.org In the context of chromium-based materials, a carbon coating would similarly improve the kinetics of the Cr³⁺/Cr²⁺ redox couple by ensuring good electrical contact between particles and with the current collector. Glucose is often used as a carbon source for such coatings as it can also provide abundant functional groups that act as active sites for redox reactions. researchgate.net

Environmental Transformations and Sequestration Mechanisms (e.g., Reduction of Cr(VI) to Cr(III), Formation of Cr-Goethite)

In environmental systems, chromium primarily exists in two oxidation states: the highly toxic and mobile hexavalent chromium, Cr(VI), and the less toxic and less mobile trivalent chromium, Cr(III). mdpi.com The transformation of Cr(VI) to Cr(III) is a critical process for chromium remediation and sequestration. This reduction can be facilitated by various natural and engineered processes.

Goethite (α-FeOOH), a common iron oxyhydroxide mineral in soils and sediments, plays a significant role in this transformation. While goethite itself is not expected to reduce Cr(VI) without a reducing agent, it acts as a catalyst, enhancing the reduction of Cr(VI) by other substances. acs.orgdigitellinc.com For example, goethite surfaces can significantly accelerate the reduction of Cr(VI) by naturally occurring organic compounds like gallic acid. tandfonline.com The mechanism involves the adsorption of the organic reductant onto the goethite surface, which promotes the formation of radicals that are favorable for Cr(VI) reduction. tandfonline.com

Microorganisms can also mediate this process. The bacterium Shewanella oneidensis MR-1, for instance, can reduce Fe(III) in goethite to Fe(II), which in turn enhances the reduction of Cr(VI) to Cr(III). nih.gov Once Cr(VI) is reduced to Cr(III), it can be effectively sequestered. The newly formed Cr(III) tends to adsorb strongly onto the goethite surface, often forming octahedrally coordinated surface complexes or precipitating as Cr(OH)₃ or mixed Feₓ-Cr₁₋ₓ(OH)₃ phases. tandfonline.comnih.gov This process immobilizes the chromium, reducing its bioavailability and toxicity in the environment. nih.gov

Table 2: Goethite-Mediated Cr(VI) Reduction

| Reducing Agent | Role of Goethite | Sequestration Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Gallic Acid | Catalyzes reduction by stabilizing free radicals | Adsorption of produced Cr(III) onto goethite surface | Surface adsorption promotes the formation of semiquinone radicals, enhancing Cr(VI) reduction. | tandfonline.com |

| Pseudomonas aeruginosa | Provides iron for bacterial growth; surface for reaction | Formation of Cr(OH)₃ or Feₓ-Cr₁₋ₓ(OH)₃ precipitates | Optimal conditions for absorption and bioreduction were found to be 45 °C and pH 5.5. | nih.gov |

Catalytic Activity and Reaction Mechanisms in Non-Biological Systems

Chromium(III) compounds are versatile catalysts in a variety of non-biological chemical transformations, particularly in the field of polymer chemistry. Their catalytic activity stems from the ability of the chromium center to coordinate with substrates and facilitate bond formation and cleavage.

One of the most significant applications is in ethylene (B1197577) oligomerization and polymerization. nih.gov When activated by a co-catalyst, typically an organoaluminum compound like modified methylaluminoxane (B55162) (MMAO), chromium(III) complexes become highly active catalysts for converting ethylene into linear α-olefins or polyethylene. nih.govmdpi.com The specific ligands coordinated to the chromium(III) ion, such as dipicolinate or oxalate (B1200264) anions, play a crucial role in determining the catalyst's activity and the properties of the resulting oligomers. nih.gov Catalytic activities for some Cr(III) complexes in ethylene oligomerization can be very high, ranging from 1860 to 3798 g·mmol⁻¹·h⁻¹·bar⁻¹. nih.gov

Beyond olefin transformations, chromium(III) catalysts are employed in other organic reactions. Salen–chromium complexes have shown effectiveness in Hetero-Diels-Alder (HDA) reactions for the synthesis of complex molecules like trisaccharides. rsc.org These catalysts provide high stereoselectivity, which is crucial in synthesizing specific isomers of biologically relevant molecules. rsc.org Additionally, chromium(III) complexes have been investigated for the copolymerization of epoxides and carbon dioxide to produce polycarbonates and for use in Cannizzaro reactions. rsc.org

Table 3: Catalytic Activity of Selected Chromium(III) Complexes in Ethylene Oligomerization

| Chromium(III) Complex (Precatalyst) | Activator | Catalytic Activity (g·mmol⁻¹·h⁻¹·bar⁻¹) | Reference |

|---|---|---|---|

| [Cr(dipic)₂][Cr(bipy)(dipic)(H₂O)] · 2H₂O | MMAO-12 | - | nih.gov |

| [Cr(dipic)₂]Hdmbipy · 2.5H₂O | MMAO-12 | 3798 | nih.gov |

| cis-K[Cr(C₂O₄)(OH₂)₂] | MMAO-12 | - | nih.gov |

| [Cr(dipic)(H₂O)₃]Cl · 2H₂O | MMAO-12 | - | nih.gov |

Theoretical and Computational Chemistry

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cambridge.org It is instrumental in understanding the geometry, coordination, and electronic properties of chromium complexes.

The chromium(III) ion possesses a d³ electron configuration. fiveable.meumass.edu In an octahedral coordination environment, as is common for Cr(III) complexes in aqueous solution, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. umass.edustudylib.net The three d-electrons occupy the lower energy t₂g orbitals, resulting in a quartet ground state, designated as ⁴A₂g. umass.edustudylib.net DFT calculations can confirm this ground state, predict geometric parameters, and analyze the nature of the chemical bonds between the chromium ion and its ligands. For instance, DFT has been used to predict the molecular structure and energies of Cr(III) complexes, with methods like B3LYP providing reliable geometric optimization. acs.org While specific DFT studies on the crystalline form of Chromium(3+) sodium disulphate are not widely available, calculations on related systems, such as Cr(III) complexes with various ligands, provide a strong theoretical framework.

DFT is also employed to predict spectroscopic properties and to understand the reactivity of molecules. uctm.edu By calculating the energy difference between the ground state and excited states, it is possible to predict the electronic transitions that give rise to the color of Cr(III) complexes. umass.edu These calculations can supplement experimental UV-Vis spectroscopy.

Furthermore, conceptual DFT provides reactivity descriptors such as chemical potential, hardness, and the Fukui function. These descriptors help in predicting the most likely sites for nucleophilic or electrophilic attack, offering insights into the reaction mechanisms of the complex. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the electron-donating and electron-accepting capabilities of the complex, which are crucial for understanding its role in potential catalytic cycles. uctm.edu

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Hydration

In aqueous solution, this compound dissociates into its constituent ions: the hydrated chromium(III) ion, [Cr(H₂O)₆]³⁺, sodium ions (Na⁺), and sulfate (B86663) ions (SO₄²⁻). chemguide.co.uklibretexts.org Molecular dynamics (MD) simulations are a powerful computational method for studying the structure and dynamics of these ions and their hydration shells in water. bibliotekanauki.pl

MD simulations of aqueous sodium sulfate solutions have shown that both Na⁺ and SO₄²⁻ ions have well-defined hydration shells. bibliotekanauki.plumcs.pl Similarly, the Cr(III) ion is known to be strongly hydrated. MD simulations can provide detailed information on:

Coordination Numbers : The average number of water molecules in the first and second hydration shells of each ion.

Radial Distribution Functions (RDFs) : These functions describe the probability of finding a water molecule at a certain distance from the central ion, revealing the structure of the solvent around the ion. bibliotekanauki.pl

Residence Times : The average time a water molecule spends in the hydration shell of an ion, indicating the lability of the coordinated water.

A study on aqueous solutions of Cr(III) sulfate indicated that in dilute solutions (c < 0.1 mol/L), polynuclear chromium hydroxo complexes are predominant, while in more concentrated solutions (c > 0.1 mol/L), chromium sulfate complexes prevail. researchgate.net MD simulations can model these complex equilibria and the dynamics of ligand exchange between water molecules and sulfate ions.

| Ion | First Hydration Shell Coordination Number | Average Ion-Oxygen Distance (Å) |

| SO₄²⁻ | 8 - 14 | ~3.82 |

| Na⁺ | ~5-6 | ~2.4 - 2.5 |

| Cr³⁺ | 6 | ~1.9 - 2.0 |

Note: Data is compiled from typical values found in MD simulation literature for individual hydrated ions. researchgate.net

Ab Initio Thermodynamics for Stability and Decomposition Energetics

Ab initio (from first principles) thermodynamic calculations, often based on DFT results, can be used to predict the stability and decomposition pathways of compounds. These calculations determine thermodynamic quantities such as enthalpy of formation, Gibbs free energy, and reaction energies without relying on experimental data.

For a compound like this compound, these methods can be used to:

Assess Thermal Stability : By calculating the energetics of potential decomposition reactions, one can predict the temperature at which the compound will start to decompose and what products are likely to form.

Investigate Hydration/Dehydration Energetics : The energy changes associated with the addition or removal of water of crystallization can be computed, providing insight into the stability of different hydrated forms.

Predict Reaction Enthalpies : The thermodynamics of reactions involving the compound, such as ligand exchange or redox processes, can be evaluated.

For example, a study on the similar compound Na₂Fe₂(SO₄)₃ used DFT to determine that it is thermally unstable at temperatures around 450°C and can be hydrated in a room temperature environment, predictions that align with experimental observations. researchgate.net Similar methodologies could be applied to this compound to understand its stability and reactivity.

Ligand Field Theory Applications for Chromium(III) Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. It is an extension of crystal field theory and provides a good explanation for the spectroscopic and magnetic properties of Cr(III) complexes. studylib.netresearchgate.net

For a d³ ion like Cr(III) in an octahedral field, LFT predicts how the five d-orbitals are split into two energy levels: a lower-energy t₂g triplet and a higher-energy e_g doublet. umass.edu The energy separation between these levels is denoted as Δo (or 10Dq). studylib.net

Key applications of LFT to Cr(III) complexes include:

Interpretation of Electronic Spectra : The color of Cr(III) complexes arises from electronic transitions from the ⁴A₂g ground state to higher energy quartet states (⁴T₂g and ⁴T₁g). umass.edustudylib.net The energies of these transitions are directly related to Δo and can be visualized using Tanabe-Sugano diagrams. umass.eduresearchgate.net

The Spectrochemical Series : LFT explains why different ligands produce different Δo values. Ligands can be arranged in a spectrochemical series based on their ability to cause d-orbital splitting. studylib.netresearchgate.net For the [Cr(H₂O)₆]³⁺ ion, water is a moderately strong field ligand. If sulfate were to act as a ligand, its position in the series would determine the shift in the absorption spectra.

| Ligand | Typical Δo for Cr(III) (cm⁻¹) |

| Cl⁻ | ~13,200 |

| H₂O | ~17,400 |

| NH₃ | ~21,500 |

| en (ethylenediamine) | ~21,900 |

| CN⁻ | ~26,600 |

Note: These are approximate values and can vary depending on the specific complex.

Computational Modeling of Reaction Pathways and Catalytic Cycles

Computational modeling is a vital tool for mapping out the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and determine activation energies.

For reactions involving this compound, computational modeling could be used to investigate:

Ligand Exchange Reactions : The mechanism by which water ligands in [Cr(H₂O)₆]³⁺ are substituted by other ligands, such as sulfate or hydroxide (B78521) ions.

Redox Reactions : The pathways for oxidation of Cr(III) to higher oxidation states or its reduction. The disproportionation reaction of Cr(IV) to Cr(III) and Cr(VI) is a known issue in some chromium-based materials, and computational studies can help understand how to suppress it. rsc.org

Catalytic Activity : If the complex is used as a catalyst, modeling can elucidate the catalytic cycle, identifying the active species and the rate-determining step.

A DFT study on the reaction of a Cr(III)-superoxo complex with nitric oxide successfully mapped out the reaction pathway, identifying a Cr(III)-peroxynitrite intermediate and subsequent formation of a Cr(IV)-oxo species. nih.gov This demonstrates the power of computational chemistry to provide detailed mechanistic insights into the reactivity of chromium complexes.

Advanced Materials Science Applications

Cathode Materials for Sodium-Ion and Lithium-Ion Batteries

Chromium(3+) sodium disulphate, with the chemical formula NaCr(SO₄)₂, is a member of the polyanionic class of compounds investigated as potential cathode materials for sodium-ion batteries (SIBs). Polyanionic compounds, such as sulfates, are of interest due to the high electronegativity of the (SO₄)²⁻ group, which can lead to high operating voltages. Research into related compounds like NaFeₓCr₁₋ₓ(SO₄)₂ provides insight into the electrochemical properties and structural stability that chromium brings to these systems. rsc.orgmdpi.com The primary appeal of using chromium in these cathodes stems from its potential to offer structural stability and a reasonably high voltage. rsc.org

The electrochemical performance of cathodes containing chromium sodium sulphate has been evaluated, particularly in systems where chromium is substituted for iron in NaFe(SO₄)₂. rsc.org While pure NaFe(SO₄)₂ has been reported to deliver a charge/discharge capacity of approximately 80 mAh g⁻¹ at a voltage of 3.2 V, the substitution of iron with chromium has been found to alter this performance. rsc.org

In a study on NaFeₓCr₁₋ₓ(SO₄)₂ materials, it was observed that increasing the chromium content led to a decrease in discharge capacity. rsc.org For instance, the compound NaFe₀.₈Cr₀.₂(SO₄)₂ delivered a discharge capacity of around 60 mAh g⁻¹ at a C-rate of 0.1C. rsc.org This capacity decreased further at higher C-rates, dropping to approximately 30 mAh g⁻¹ at 1C and 15 mAh g⁻¹ at 5C. rsc.org Researchers attribute this inferior electrochemical performance primarily to the inactivity of the Cr²⁺/Cr³⁺ redox couple within this specific crystal structure. rsc.org

However, the introduction of chromium isn't without its benefits. Doping with Cr³⁺ in other types of cathode materials, such as Na₃Fe₂(PO₄)P₂O₇, has been shown to improve electronic and ionic conductivity, leading to excellent stability with capacity retention of 92.1% over 4000 cycles at a 20C rate. acs.org Similarly, in layered oxide cathodes like NaCrO₂, aliovalent doping has been used to increase the average discharge voltage and energy density. rsc.org While these are different systems, they highlight the potential role of chromium in enhancing certain electrochemical properties like stability and voltage.

Table 1: Electrochemical Performance of NaFeₓCr₁₋ₓ(SO₄)₂ Cathode Materials

| Compound | C-Rate | Discharge Capacity (mAh g⁻¹) |

|---|---|---|

| NaFe(SO₄)₂ | 0.1C | ~80 |

| NaFe₀.₈Cr₀.₂(SO₄)₂ | 0.1C | ~60 |

| NaFe₀.₈Cr₀.₂(SO₄)₂ | 1C | ~30 |

| NaFe₀.₈Cr₀.₂(SO₄)₂ | 5C | ~15 |

Data sourced from research on nanostructured NaFeₓCr₁₋ₓ(SO₄)₂ cathode materials. rsc.org

One of the promising merits of incorporating chromium into cathode materials is the enhancement of structural and thermal stability. rsc.org Research has shown that chromium-doped sodium iron sulfate (B86663) (NaFe₀.₈Cr₀.₂(SO₄)₂) demonstrates better thermal properties compared to both pure NaCr(SO₄)₂ and NaFe(SO₄)₂. rsc.org This improved thermal stability is attributed to the high crystal field stabilization energy of Cr³⁺, which creates stronger bonding within the crystal structure. rsc.org A more stable structure is expected to improve the electrochemical stability of the material, especially during cycling at higher temperatures. rsc.org

Ex-situ X-ray diffraction (XRD) studies on NaFe(SO₄)₂ and NaFe₀.₈Cr₀.₂(SO₄)₂ have been used to understand the structural changes during sodium insertion and removal. These studies indicate that the intercalation/de-intercalation mechanism is governed by a single-phase reaction, which is generally favorable for long-term cycling as it involves less structural strain compared to multi-phase reactions. rsc.org The ability of the chromium-containing material to maintain its structural integrity during the repeated expansion and contraction associated with cycling is crucial for achieving a long service life. rsc.org

Advanced Catalysis and Photocatalysis

Chromium(III)-based compounds are widely explored in the field of catalysis and photocatalysis due to chromium's variable oxidation states and ability to coordinate with a diverse range of ligands. researchgate.netacs.org These systems are employed in various chemical transformations, from polymerization to complex organic synthesis. researchgate.netuga.edu

The design and synthesis of chromium(III)-based catalysts focus on creating specific coordination environments around the chromium center to tune its reactivity. This can be achieved through several methods: